
N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a long dodecyl chain attached to a nitrogen atom, which is also bonded to a methyl group and a prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine can be achieved through several methods. One common approach involves the alkylation of dodecylamine with N-methyl-N-(prop-2-en-1-yl)amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .
Aplicaciones Científicas De Investigación
N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of amine metabolism and enzyme interactions.
Industry: The compound is used in the production of surfactants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-(prop-2-en-1-yl)methanesulfonamide
- N-Methyl-2-propen-1-amine
- N,N-Dimethyl-2-propyn-1-amine
Uniqueness
N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications .
Propiedades
Número CAS |
119994-85-3 |
|---|---|
Fórmula molecular |
C16H33N |
Peso molecular |
239.44 g/mol |
Nombre IUPAC |
N-methyl-N-prop-2-enyldodecan-1-amine |
InChI |
InChI=1S/C16H33N/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h5H,2,4,6-16H2,1,3H3 |
Clave InChI |
JVWKQBRUVABZRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


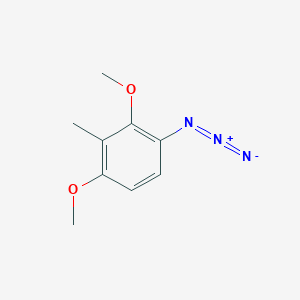
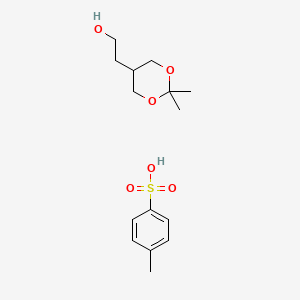
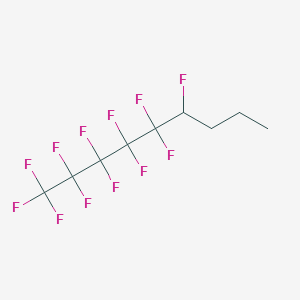
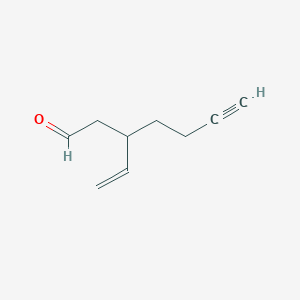
![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)
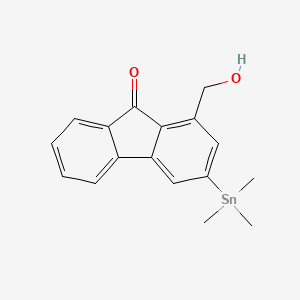
![2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide](/img/structure/B14288118.png)
![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)
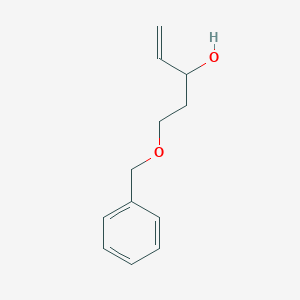

![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
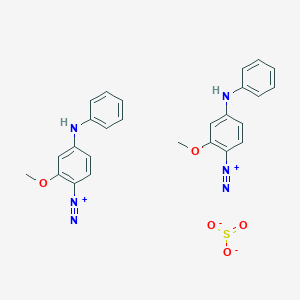
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
